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Compound of Interest

Compound Name: 4-Fluoro-6-methoxy-1H-indazole

Cat. No.: B1343679 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical

properties of 4-Fluoro-6-methoxy-1H-indazole (CAS No: 887569-13-3). The document details

available quantitative data, outlines standard experimental protocols for property determination,

and presents a visual representation of relevant experimental workflows and the biological

context of indazole derivatives.

Core Physicochemical Properties
4-Fluoro-6-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds

of significant interest in medicinal chemistry. Its properties are influenced by the fluorine atom

at position 4 and the methoxy group at position 6 of the indazole core. While extensive

experimental data for this specific molecule is not widely published, the following table

summarizes its core properties based on available information from chemical suppliers and

predictive models. For context, experimental data for the related parent compounds, 4-Fluoro-

1H-indazole and 6-Methoxy-1H-indazole, are also included where available.
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Property
Value for 4-Fluoro-6-
methoxy-1H-indazole

Notes / Comparative Data

Molecular Formula C₈H₇FN₂O -

Molecular Weight 166.15 g/mol [1] -

Melting Point Data not available

4-Fluoro-1H-indazole: 130.0 to

134.0 °C[2]. 6-Methoxy-1H-

indazole: 97-99 °C[3].

Boiling Point 334.0 ± 37.0 °C (Predicted)[4]

4-Fluoro-1H-indazole: 274.892

°C at 760 mmHg[2]. 6-

Methoxy-1H-indazole: 312.497

°C at 760 mmHg[3].

Aqueous Solubility Data not available

4-Fluoro-1H-indazole: Slightly

soluble in DMSO and

Methanol[2]. Quinazolinone

Derivatives (for comparison):

Insoluble in water, slightly

soluble in methanol, soluble in

DMSO, DMF, acetone[5].

pKa Data not available (Predicted)

4-Fluoro-1H-indazole: 13.21 ±

0.40 (Predicted)[2]. 6-Methoxy-

1H-indazole: 14.29 ± 0.40

(Predicted)[3].

LogP (Octanol-Water) Data not available (Predicted)
4-Fluoro-1H-indazole: 1.702

(Predicted)[2].

CAS Number 887569-13-3[1][6] -

Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical

properties of small organic molecules like 4-Fluoro-6-methoxy-1H-indazole.

The melting point is a crucial indicator of a solid compound's purity.
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Sample Preparation: A small amount of the dry, powdered compound is loaded into a

capillary tube, which is sealed at one end, to a height of 2-3 mm.[7] The sample must be

well-packed by tapping the tube to avoid air pockets.[7]

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g.,

Mel-Temp or Fisher-Johns).[8]

Measurement:

A rapid initial heating is performed to determine an approximate melting range.

A second, fresh sample is then heated slowly, with the temperature increasing at a rate of

no more than 1-2°C per minute as it approaches the approximate melting point.[7]

The temperature at which the first drop of liquid appears is recorded as the start of the

melting range.

The temperature at which the entire sample becomes a clear liquid is recorded as the end

of the melting range. A narrow range (1-2°C) typically indicates high purity.[8]

The shake-flask method is considered the "gold standard" for determining thermodynamic

solubility.[9]

Preparation: An excess amount of the solid compound is added to a flask or vial containing a

known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).[10]

[11] This ensures a saturated solution is formed with solid material remaining present.[12]

Equilibration: The sealed flask is agitated in a temperature-controlled shaker or water bath

(e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to

reach equilibrium.[12][13]

Phase Separation: After equilibration, the undissolved solid is separated from the saturated

solution. This is achieved by centrifugation at the test temperature or by filtration through a

low-binding filter (e.g., a Millipore solubility filter plate).[9][12]

Quantification: The concentration of the compound in the clear, saturated aqueous phase is

determined using a suitable analytical method, such as High-Performance Liquid
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Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry

(LC-MS).[9][10] A calibration curve is used for accurate quantification.[13]

Potentiometric titration is a high-precision technique for measuring the acid dissociation

constant (pKa) of a compound.[14][15]

Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent

(often water or a co-solvent mixture like water/methanol for poorly soluble compounds) to a

known concentration (e.g., 1 mM).[14][16] The ionic strength of the solution is kept constant

using an inert salt like 0.15 M KCl.[14][16]

Titration Setup: The solution is placed in a reaction vessel with a magnetic stirrer. A

calibrated combined pH electrode is immersed in the solution.[17] The solution is purged with

nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[14][16]

Titration Process: The solution is titrated with a standardized solution of strong acid (e.g., 0.1

M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14][16] The

pH of the solution is recorded after each addition, allowing the system to equilibrate.

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined

from the inflection point of the resulting sigmoid curve.[18] Specifically, for a weak acid, the

pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[17]

The experiment is typically performed in triplicate for accuracy.[14]

The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at

a specific pH) is a key measure of a compound's lipophilicity.[19]

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (commonly

phosphate buffer at pH 7.4 for LogD measurements) are mixed and shaken vigorously for 24

hours to pre-saturate each phase with the other.[20][21] The two phases are then allowed to

separate completely.

Partitioning: A small, known amount of the test compound is dissolved in one of the phases

(or added from a concentrated DMSO stock).[21][22] The pre-saturated n-octanol and

aqueous buffer are added to the vial in a defined volume ratio.
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Equilibration: The vial is sealed and agitated (e.g., shaken or sonicated) for a set period

(e.g., 30 minutes to several hours) to allow the compound to partition between the two

phases until equilibrium is reached.[21] The vial is then left to stand, or centrifuged, to ensure

complete separation of the two immiscible layers.[21]

Quantification: Aliquots are carefully removed from both the n-octanol and the aqueous

layers.[21] The concentration of the compound in each phase is determined by a suitable

analytical method (e.g., HPLC-UV, LC-MS).

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's

concentration in the n-octanol phase to its concentration in the aqueous phase.[19]

Visualization of Methodologies and Biological
Context
The following diagrams illustrate the general experimental workflow for determining

physicochemical properties and the established biological role of indazole derivatives as kinase

inhibitors.
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Fig. 1: General workflow for determining key physicochemical properties.

Indazole derivatives are widely recognized as privileged scaffolds in drug discovery, particularly

for the development of protein kinase inhibitors.[23][24] These agents typically function by

competing with adenosine triphosphate (ATP) for its binding site on the kinase enzyme, thereby

preventing the phosphorylation of substrate proteins and disrupting downstream signaling

pathways implicated in diseases like cancer.[23][25]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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